![molecular formula C19H13ClFN5O3 B2921923 N-(2-chloro-4-fluorophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide CAS No. 1251600-84-6](/img/structure/B2921923.png)
N-(2-chloro-4-fluorophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
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Description
N-(2-chloro-4-fluorophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C19H13ClFN5O3 and its molecular weight is 413.79. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-4-fluorophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-4-fluorophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Analogous Compounds : Research efforts have been directed towards synthesizing derivatives and analogs of related chemical structures, demonstrating a broad interest in exploring the therapeutic potentials of such compounds. For instance, compounds with modifications in the pyrazolo[1,5-a]pyrimidineacetamide structure have shown selectivity as ligands for specific proteins, suggesting a pathway for the development of targeted therapies (Dollé et al., 2008).
Anti-inflammatory and Antimicrobial Activities : Compounds synthesized from structures related to N-(2-chloro-4-fluorophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide have demonstrated significant anti-inflammatory and antimicrobial activities. For example, novel analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines were found to exhibit anticancer and antimicrobial activities, highlighting the potential of such compounds in treating various diseases (Kumar et al., 2019).
Anticancer Potential : The synthesis of novel compounds based on related chemical frameworks has also been explored for anticancer applications. For instance, certain synthesized analogs have shown activity against specific cancer cell lines, suggesting the potential utility of these compounds in cancer therapy (Riyadh, 2011).
properties
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN5O3/c20-14-10-12(21)6-7-15(14)23-16(27)11-26-19(28)25-9-8-22-18(17(25)24-26)29-13-4-2-1-3-5-13/h1-10H,11H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAOIBTXWGNVPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=C(C=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-fluorophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide |
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